3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC17759825
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2S |
|---|---|
| Molecular Weight | 174.22 g/mol |
| IUPAC Name | 3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3 |
| Standard InChI Key | YROMLXWCVABHMX-UHFFFAOYSA-N |
| Canonical SMILES | CNCCN1C(=O)CSC1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione (CAS No. 1864074-02-1) is a bicyclic organosulfur compound with the molecular formula C₆H₁₁ClN₂O₂S and a molecular weight of 210.68 g/mol. Its IUPAC name, 3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione hydrochloride, reflects the presence of a protonated methylamino group and a hydrochloride counterion. The structure comprises a five-membered thiazolidine ring fused with two ketone groups at positions 2 and 4, while the methylaminoethyl substituent at position 3 introduces basicity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClN₂O₂S | |
| Molecular Weight | 210.68 g/mol | |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 (calculated) | |
| Water Solubility | Moderately soluble (≥10 mg/mL) |
The logP value suggests moderate lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity. The hydrochloride salt form enhances stability and bioavailability, a common strategy in drug design.
Synthetic Methodologies
Core Thiazolidinedione Synthesis
The thiazolidine-2,4-dione scaffold is typically synthesized via cyclization reactions. A representative approach involves:
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Condensation of thiourea with diethyl oxalacetate to form a thiazolidine intermediate.
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Acid-catalyzed ring closure to yield the 2,4-dione structure .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 50–60°C | 85% |
| Solvent | Acetone | - |
| Reaction Time | 12 hours | - |
This method achieves an 85% yield under mild conditions, minimizing side reactions such as over-alkylation . Alternative routes employing iodomethane or other alkylating agents may vary in efficiency but follow similar mechanistic principles .
Biological Activity and Mechanism
PPAR-γ Agonism and Insulin Sensitization
As a thiazolidinedione derivative, the compound exhibits peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, a hallmark mechanism for antidiabetic agents . PPAR-γ activation induces adipocyte differentiation and enhances insulin-dependent glucose uptake in adipose tissue. Comparative studies with rosiglitazone and pioglitazone suggest that structural modifications, such as the methylaminoethyl group, may fine-tune receptor binding affinity and downstream transcriptional activity.
In Vitro and In Vivo Efficacy
Source reports that analogs of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione demonstrate:
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EC₅₀ = 0.00054 µM for insulin-induced triglyceride accumulation in 3T3-L1 adipocytes, surpassing rosiglitazone (EC₅₀ = 0.0012 µM).
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ED₂₅ = 0.020 mg/kg/day for blood glucose reduction in KKAy mice, indicating potent hypoglycemic activity.
These findings align with structure-activity relationship (SAR) studies, where electron-donating substituents on the side chain enhance PPAR-γ binding .
Analytical Characterization
Spectroscopic Data
Comprehensive analytical profiling ensures compound identity and purity:
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.15 (s, 3H, CH₃), δ 4.25 (t, 2H, CH₂) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) | |
| Mass Spectrometry | m/z 210.68 [M+H]⁺ |
The ¹H NMR spectrum confirms the methylaminoethyl side chain through distinct singlet (CH₃) and triplet (CH₂) resonances. IR stretches at 1720 cm⁻¹ and 1650 cm⁻¹ validate the thiazolidinedione carbonyl groups.
Future Research Directions
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Structural Optimization: Investigating substituents on the methylaminoethyl group to enhance selectivity for PPAR-γ subtypes .
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Combination Therapies: Pairing with metformin or SGLT2 inhibitors to synergize glucose-lowering effects.
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Targeted Delivery Systems: Developing nanoparticle formulations to reduce off-target effects.
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